molecular formula C20H21N5O2 B2798379 2-(1H-indol-1-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone CAS No. 2034224-20-7

2-(1H-indol-1-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone

Cat. No. B2798379
M. Wt: 363.421
InChI Key: CZBYEMJBBCWLGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-1-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a chemical compound that has been the subject of scientific research due to its potential use in various fields. This compound is commonly referred to as IN-MO-1 and is a kinase inhibitor that has been shown to have potential applications in cancer research.

Scientific Research Applications

Enaminylation and Cyclization in Medicinal Chemistry

  • Application : A cobalt(III)-catalyzed cross-coupling reaction involving similar compounds is used to create 2-enaminylated indole derivatives, which are significant in medicinal chemistry due to their transformation into pyrrolo[1,2-a]indoles (Zhou et al., 2016).

Development of PI3Kβ Inhibitors for Cancer Treatment

  • Application : Research on related compounds has led to the development of PI3Kβ-specific inhibitors for treating PTEN-deficient cancers. This includes the discovery and optimization of pyrimidone indoline amide PI3Kβ inhibitors (Certal et al., 2014).

mTOR Kinase Inhibition for Cancer Therapy

  • Application : Similar compounds have been optimized for selective inhibition of the mammalian target of rapamycin (mTOR) kinase, presenting potential for development in cancer therapy (Nowak et al., 2009).

RIPK1 Inhibitors for Tumor Metastasis

  • Application : Certain derivatives have been identified as potent receptor-interacting protein kinase 1 (RIPK1) inhibitors, showing promise in preventing tumor metastasis (Li et al., 2018).

Synthesis of Biologically Active Compounds

  • Application : The synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one and its derivatives plays a crucial role in developing small molecule inhibitors for anticancer studies (Wang et al., 2016).

Cannabinoid Receptor Agonists

  • Application : Conformationally restrained analogues of pravadoline, including related compounds, represent a new class of cannabinoid receptor agonists (D'ambra et al., 1992).

Synthesis of Pyrrolo[1,2-b]cinnolin-10-one

  • Application : Research involving the reduction of acylpyrroles, including related compounds, has led to new syntheses of the pyrrolo[1,2-b]cinnolin-10-one ring system, important in pharmacology (Kimbaris & Varvounis, 2000).

properties

IUPAC Name

2-indol-1-yl-1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c26-19(14-24-6-5-15-3-1-2-4-18(15)24)25-12-16-11-21-20(22-17(16)13-25)23-7-9-27-10-8-23/h1-6,11H,7-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBYEMJBBCWLGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CN4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-1-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone

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